molecular formula C21H18ClNO3S B2810142 Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate CAS No. 554404-43-2

Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2810142
CAS No.: 554404-43-2
M. Wt: 399.89
InChI Key: RUAYRFOIOHQJFR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. This compound is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts acylation, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The amide group is introduced by reacting the intermediate with 2-chloro-2-phenylacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be recycled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known pharmaceuticals.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Material Science: Its derivatives are explored for use in organic electronics and photovoltaic cells.

    Pharmaceutical Industry: It serves as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s amide and ester groups facilitate binding to active sites, while the thiophene ring provides stability and enhances lipophilicity, aiding in membrane permeability. The exact pathways depend on the biological context, but it often involves inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
  • Methyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate
  • Ethyl 2-(2-bromo-2-phenylacetamido)-4-phenylthiophene-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which influences its chemical reactivity and biological activity. The presence of the chloro group at the 2-position of the phenylacetamido moiety distinguishes it from its analogs, potentially leading to different pharmacokinetic and pharmacodynamic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-[(2-chloro-2-phenylacetyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S/c1-2-26-21(25)17-16(14-9-5-3-6-10-14)13-27-20(17)23-19(24)18(22)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAYRFOIOHQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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